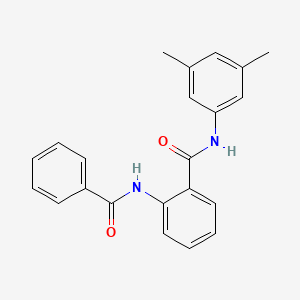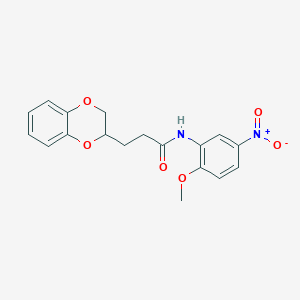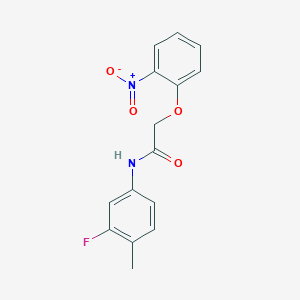![molecular formula C23H21NO4 B4167153 2-(3-methoxy-4-propoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4167153.png)
2-(3-methoxy-4-propoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Übersicht
Beschreibung
2-(3-methoxy-4-propoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as GSK-3β inhibitor VIII and is a potent inhibitor of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is a key enzyme that plays a critical role in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
The mechanism of action of 2-(3-methoxy-4-propoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the inhibition of GSK-3β. GSK-3β is a key enzyme that regulates several signaling pathways in the body, including the Wnt/β-catenin pathway, which plays a critical role in cell proliferation and differentiation. By inhibiting GSK-3β, 2-(3-methoxy-4-propoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can modulate these signaling pathways and potentially have therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-methoxy-4-propoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione have been studied in several in vitro and in vivo models. This compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 2-(3-methoxy-4-propoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3-methoxy-4-propoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its potent inhibitory effect on GSK-3β. This makes it a valuable tool for studying the role of GSK-3β in various biological processes. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-(3-methoxy-4-propoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. One potential area of study is its potential therapeutic applications in the treatment of Alzheimer's disease. GSK-3β has been implicated in the pathogenesis of Alzheimer's disease, and inhibitors of this enzyme, such as 2-(3-methoxy-4-propoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, have shown promise in preclinical studies. Another potential area of study is its potential role in the treatment of diabetes. GSK-3β has been shown to play a role in insulin signaling, and inhibitors of this enzyme may have therapeutic potential for the treatment of diabetes.
Wissenschaftliche Forschungsanwendungen
2-(3-methoxy-4-propoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been found to be a potent inhibitor of GSK-3β, which makes it a promising candidate for the treatment of several diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
Eigenschaften
IUPAC Name |
2-[(3-methoxy-4-propoxyphenyl)methyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-3-12-28-19-11-10-15(13-20(19)27-2)14-24-22(25)17-8-4-6-16-7-5-9-18(21(16)17)23(24)26/h4-11,13H,3,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRPURYCSUFJAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-4-methoxybenzamide](/img/structure/B4167073.png)

![2-methyl-N-(3-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}phenyl)propanamide](/img/structure/B4167087.png)

![1'-benzyl-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B4167115.png)
![2-[(4-tert-butylphenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4167116.png)
![N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4167117.png)

amino]methyl}nicotinic acid](/img/structure/B4167132.png)
![ethyl 2-{[2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanoyl]amino}benzoate](/img/structure/B4167142.png)
![4-(benzyloxy)-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4167144.png)


![N-(4-methoxy-2-nitrophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4167156.png)